Reversal of 6-Mercaptopurine Resistance in MRP4-Overexpressing Cells
In HEK293/MRP4 cells, PU 23 substantially reduces the IC50 of 6-Mercaptopurine (6-MP), indicating reversal of MRP4-mediated drug resistance. Compared to the vehicle control (DMSO), addition of 5 µM PU 23 lowers the 6-MP IC50 from 14.11 µM to 6.06 µM, a reduction of 57% [1]. This effect is comparable to that of 50 µM MK571, a known MRP4 inhibitor, which reduces the IC50 to 6.35 µM under identical conditions [1].
| Evidence Dimension | IC50 of 6-Mercaptopurine in MRP4-overexpressing HEK293/MRP4 cells |
|---|---|
| Target Compound Data | 6.06 ± 0.81 µM (with 5 µM PU 23) |
| Comparator Or Baseline | 14.11 ± 0.32 µM (DMSO control); 6.35 ± 0.68 µM (with 50 µM MK571) |
| Quantified Difference | PU 23 reduces IC50 by 57% relative to DMSO control; PU 23 effect at 5 µM is statistically indistinguishable from MK571 at 50 µM |
| Conditions | Cell viability assay (CCK-8) in HEK293/MRP4 cells stably overexpressing MRP4; 6-MP exposure for 48 h |
Why This Matters
This demonstrates that PU 23 effectively reverses MRP4-mediated drug resistance, a critical parameter for selecting a tool compound to study multidrug resistance mechanisms.
- [1] Chen Y, Yuan X, Xiao Z, Jin H, Zhang L, et al. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening. PLoS One. 2018;13(10):e0205175. Table 1. doi:10.1371/journal.pone.0205175 View Source
